molecular formula C11H14N4O2S B497211 N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide CAS No. 927640-46-8

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B497211
CAS No.: 927640-46-8
M. Wt: 266.32g/mol
InChI Key: YSKRMSKLOVLPON-UHFFFAOYSA-N
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Description

“N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these synthesized compounds were confirmed by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of these compounds was established using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents . Further investigation is needed to understand the specific reactions involved in the synthesis of “this compound”.


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . Further analysis is required to determine the specific properties of “this compound”.

Properties

IUPAC Name

N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKRMSKLOVLPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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